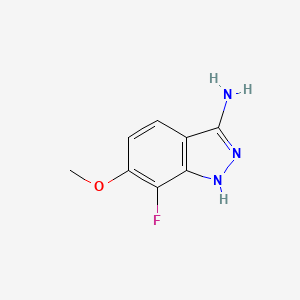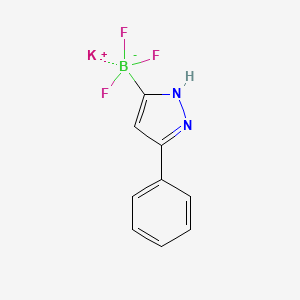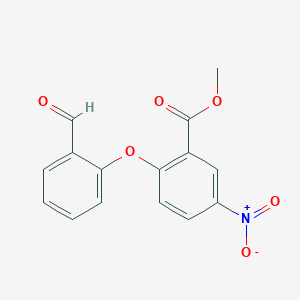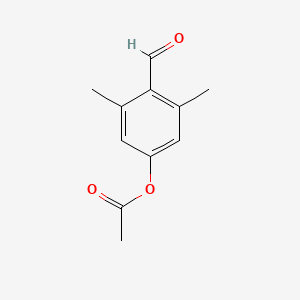![molecular formula C16H22N2O4 B1404772 methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee CAS No. 1616506-48-9](/img/structure/B1404772.png)
methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee
Vue d'ensemble
Description
The compound “methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . It also has an acetamido group (CH3CONH2), a phenyl group (C6H5), and a propanoate ester group (CH3CH2COO).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine ring would provide a degree of rigidity to the structure, while the phenyl group would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the morpholine ring could be involved in nucleophilic substitution reactions, while the acetamido group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the morpholine ring could increase the compound’s solubility in water, while the phenyl group could contribute to its lipophilicity .Applications De Recherche Scientifique
Pharmacological Research
Morpholine derivatives, such as the compound , are often explored for their pharmacological potential. The morpholine ring is a common feature in molecules with a variety of therapeutic activities. For instance, some morpholine derivatives have been studied for their role in inhibiting the synthesis of prostaglandins, which are involved in inflammation and pain .
Catalysis
Morpholine compounds can serve as ligands in catalytic processes. They may be involved in the development of new catalytic methods that can enhance reaction efficiency for the synthesis of various pharmaceuticals or chemicals .
Agricultural Chemistry
Morpholine derivatives are sometimes used in the development of herbicides. The compound’s structure could be modified to create new classes of herbicides with specific action mechanisms .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-12(19)17-15(16(20)21-2)11-13-3-5-14(6-4-13)18-7-9-22-10-8-18/h3-6,15H,7-11H2,1-2H3,(H,17,19)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASYLQXBOISREB-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N2CCOCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N2CCOCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)

![1-[(4-methylbenzene)sulfonyl]-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole](/img/structure/B1404694.png)

![tert-butyl 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B1404697.png)

![2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate](/img/structure/B1404701.png)
![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)

![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)

![potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide](/img/structure/B1404708.png)
![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)